1-溴-2-乙基己烷-d17

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2-ethylhexane-d17, also known as 2-Ethyl-1-hexyl-d17 bromide or 3-(Bromomethyl)heptane-d17, is a chemical compound with the molecular formula C8D17Br . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Synthesis Analysis

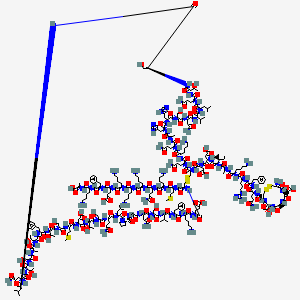

The synthesis of 1-Bromo-2-ethylhexane-d17 involves specific process parameters to ensure product quality . It is available for purchase in bulk, and one-to-one custom synthesis is offered for special structural needs .Molecular Structure Analysis

The molecular weight of 1-Bromo-2-ethylhexane-d17 is 210.23 . Its IUPAC name is 3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane . The compound has a linear formula of CD3(CD2)3CD(CD2CD3)CD2Br .Physical and Chemical Properties Analysis

1-Bromo-2-ethylhexane-d17 is a liquid at 20°C . It has a boiling point of 156°C and a specific gravity of 1.12 . The compound has a refractive index of 1.46 . It is recommended to store the compound under inert gas .科学研究应用

合成和化学转化

1-溴-2-乙基己烷-d17虽然在现有文献中没有直接提及,但与各种合成和化学转化研究中使用的化合物密切相关。例如,通过微波诱导反应从反-2,3-二溴烷酸合成(Z)-1-溴-1-烯烃和末端炔烃展示了溴化合物在通过高效方法创建更复杂化学结构方面的实用性(Kuang et al., 2005)。同样,使用1-溴-2-碘乙烯作为天然产物合成的中心构建块,通过排队交叉偶联反应突显了溴乙烯衍生物在促进复杂合成过程中的作用,可能类似于this compound的应用(Ghasemi et al., 2004)。

材料科学和聚合物化学

溴化合物在材料科学和聚合物化学中也发挥着重要作用。例如,化学修饰的1,2-聚丁二烯的多样化应用,其中溴化聚合物作为聚合过程的宏观引发剂,展示了溴化合物在创造具有特定性能的新材料方面的潜力(Yuan et al., 2011)。这表明了this compound在新型聚合材料开发中可能的研究途径。

环境和生物研究

虽然没有发现this compound在环境和生物研究中的直接应用,但相关的溴化合物已被研究其在环境中的持久性和生物效应。例如,研究能够降解1,4-二噁烷的细菌菌株突显了溴化合物及其代谢物在生物降解过程中的环境相关性(Sei et al., 2013)。同样,在室内灰尘中检测到替代溴化阻燃剂指出了溴化合物的环境分散和潜在健康影响,强调了理解它们的行为和影响的重要性(Stapleton et al., 2008)。

作用机制

Target of Action

1-Bromo-2-ethylhexane-d17 is a chemical compound used in scientific research . It’s often the case with such compounds that their targets are determined through extensive biochemical and pharmacological studies.

Mode of Action

It’s known that brominated compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules, potentially leading to various biochemical changes .

Biochemical Pathways

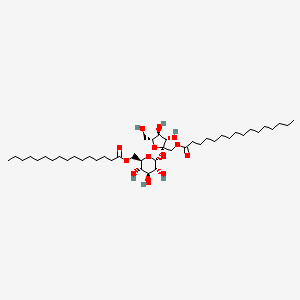

It has been used in the synthesis of methoxy-4-(2-ethylhexyloxy)benzene, a photovoltaic conjugated polymer, having benzo[1,2-b:4,5-b′]difuran building block . This suggests that it may play a role in the synthesis of complex organic molecules.

Pharmacokinetics

As a brominated compound, it’s likely to have unique pharmacokinetic properties influenced by its size, polarity, and the presence of the bromine atom .

Result of Action

Brominated compounds can potentially cause a variety of cellular effects due to their reactivity with biological molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 1-Bromo-2-ethylhexane-d17 . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-Bromo-2-ethylhexane-d17 involves the conversion of 2-ethylhexanol-d17 to 1-bromo-2-ethylhexane-d17 via a substitution reaction with hydrobromic acid.", "Starting Materials": ["2-Ethylhexanol-d17", "Hydrobromic acid", "Sodium bromide", "Concentrated sulfuric acid", "Sodium sulfate", "Distilled water"], "Reaction": [ "Step 1: Mix 2-ethylhexanol-d17 and hydrobromic acid in a round-bottom flask equipped with a reflux condenser.", "Step 2: Heat the mixture to reflux for 4-6 hours.", "Step 3: Add sodium bromide to the reaction mixture and continue refluxing for an additional 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and then add concentrated sulfuric acid dropwise with stirring.", "Step 5: Separate the organic layer and wash it with saturated sodium bicarbonate solution and distilled water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Remove the solvent by rotary evaporation to obtain 1-bromo-2-ethylhexane-d17 as a colorless liquid." ] } | |

CAS 编号 |

1398065-97-8 |

分子式 |

C8H17Br |

分子量 |

210.232 |

IUPAC 名称 |

3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |

InChI |

InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |

InChI 键 |

NZWIYPLSXWYKLH-MMDJZGHJSA-N |

SMILES |

CCCCC(CC)CBr |

同义词 |

2-Ethyl-1-hexyl-d17 bromide; 2-Ethylhexyl-d17 bromide; 3-(Bromomethyl)heptane-d17 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

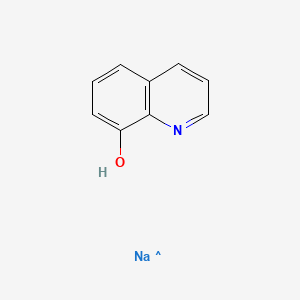

![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)